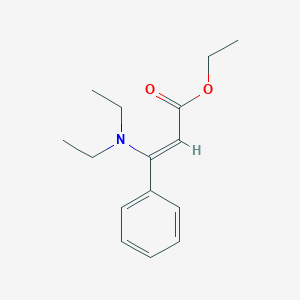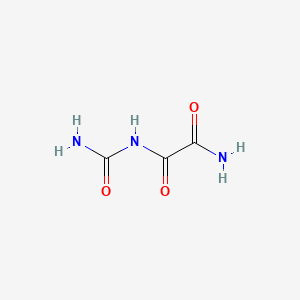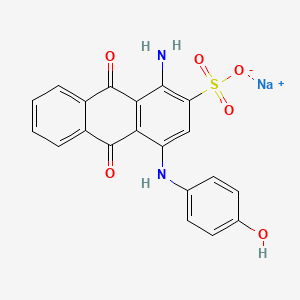
2-Anthraquinonesulfonic acid, 1-amino-4-((p-hydroxyphenyl)amino)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-amino-9,10-dihydro-4-[(4-hydroxyphenyl)amino]-9,10-dioxoanthracene-2-sulfonate is a complex organic compound with the molecular formula C20H14N2O6SNa and a molecular weight of 432.40 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-amino-9,10-dihydro-4-[(4-hydroxyphenyl)amino]-9,10-dioxoanthracene-2-sulfonate typically involves the reaction of 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid with 4-aminophenol under controlled conditions. The reaction is carried out in an aqueous medium with sodium hydroxide to facilitate the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-amino-9,10-dihydro-4-[(4-hydroxyphenyl)amino]-9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
Sodium 1-amino-9,10-dihydro-4-[(4-hydroxyphenyl)amino]-9,10-dioxoanthracene-2-sulfonate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Sodium 1-amino-9,10-dihydro-4-[(4-hydroxyphenyl)amino]-9,10-dioxoanthracene-2-sulfonate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also targets specific enzymes and proteins, inhibiting their activity and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate
- Sodium 1-amino-4-({3-[(2-hydroxyethyl)sulfamoyl]-4,5-dimethylphenyl}amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Uniqueness
Compared to similar compounds, Sodium 1-amino-9,10-dihydro-4-[(4-hydroxyphenyl)amino]-9,10-dioxoanthracene-2-sulfonate exhibits unique properties such as higher fluorescence intensity and greater stability under various conditions. These characteristics make it particularly valuable in applications requiring high sensitivity and durability .
Propriétés
Numéro CAS |
50314-37-9 |
|---|---|
Formule moléculaire |
C20H13N2NaO6S |
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
sodium;1-amino-4-(4-hydroxyanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O6S.Na/c21-18-15(29(26,27)28)9-14(22-10-5-7-11(23)8-6-10)16-17(18)20(25)13-4-2-1-3-12(13)19(16)24;/h1-9,22-23H,21H2,(H,26,27,28);/q;+1/p-1 |
Clé InChI |
VLZVLXBAUVQEKH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)O)S(=O)(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



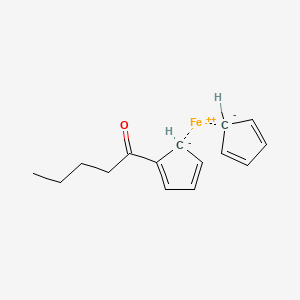
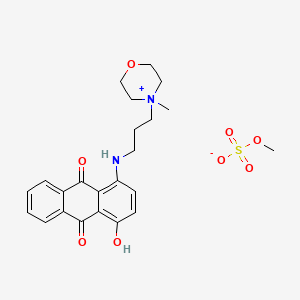
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)

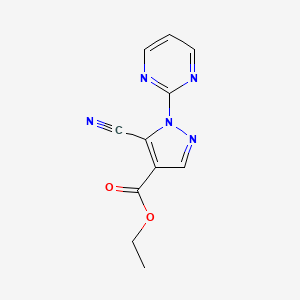
![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
![2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13752257.png)
